molecular formula C13H14N4O2S B2883525 (E)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2035000-21-4

(E)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2883525
CAS RN: 2035000-21-4
M. Wt: 290.34
InChI Key: FFDJJSNHDOYIAY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole-based compound that has shown promising results in various studies, and its synthesis method is relatively simple. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel sulfone-linked bis heterocycles, combining triazoles with other heterocyclic structures, to assess their antimicrobial activities. Compounds derived from E-styrylsulfonylacetic acid methyl ester, including triazoles, have shown pronounced activity against microbial strains, highlighting their potential in developing new antimicrobial agents (Padmavathi et al., 2008).

Antibacterial and Surface Activity

The exploration of 1,2,4-triazole derivatives has revealed their effectiveness as biologically active heterocycles. These compounds, including those derived from 1-sulfonyl-1,2,3-triazoles, have been synthesized and tested for their antibacterial activity, demonstrating their utility in addressing microbial resistance issues (El-Sayed, 2006).

Regiocontrolled Synthesis for Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles, accessible from terminal alkynes and sulfonyl azides, serve as intermediates for synthesizing polysubstituted pyrroles. This demonstrates the versatility of sulfonyl-triazoles in constructing complex heterocyclic structures, which are valuable in medicinal chemistry for drug development (Miura et al., 2013).

Denitrogenative Transformations for Synthesizing Nitrogen-based Heterocycles

Recent advances in transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles have enabled the synthesis of highly functionalized nitrogen-based heterocycles. These transformations underscore the utility of triazoles as precursors in the synthesis of complex molecules, contributing significantly to synthetic and medicinal chemistry (Anbarasan et al., 2014).

Anticancer Evaluation of Triazole Derivatives

The synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole demonstrate the biological importance of triazole derivatives in medicinal chemistry. These compounds exhibit moderate activity against various cancer cell lines, highlighting their potential in drug design and therapy (Salinas-Torres et al., 2022).

properties

IUPAC Name

1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-8-7-14-15-17/h1-9,13H,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDJJSNHDOYIAY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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